
3-chloro-4-methyl-N-(1,3-thiazol-5-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is a compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 3-chloro-4-methyl-N-(1,3-thiazol-5-ylmethyl)aniline typically involves the reaction of 3-chloro-4-methylaniline with a thiazole derivative. One common method includes the use of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate and potassium carbonate in a mixture of methanol and water . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-chloro-4-methyl-N-(1,3-thiazol-5-ylmethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the chloro and thiazole groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-chloro-4-methyl-N-(1,3-thiazol-5-ylmethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-4-methyl-N-(1,3-thiazol-5-ylmethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can activate or inhibit biochemical pathways by binding to specific sites on enzymes or receptors, thereby modulating their activity . This interaction can lead to various physiological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
3-chloro-4-methyl-N-(1,3-thiazol-5-ylmethyl)aniline can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets this compound apart is its unique combination of a chloro and methyl group on the aniline ring, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C11H11ClN2S |
|---|---|
Molecular Weight |
238.74 g/mol |
IUPAC Name |
3-chloro-4-methyl-N-(1,3-thiazol-5-ylmethyl)aniline |
InChI |
InChI=1S/C11H11ClN2S/c1-8-2-3-9(4-11(8)12)14-6-10-5-13-7-15-10/h2-5,7,14H,6H2,1H3 |
InChI Key |
KOPMFMGJZDIFDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CN=CS2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


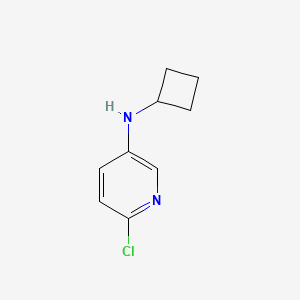
![2-[1-Ethyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile](/img/structure/B13293909.png)
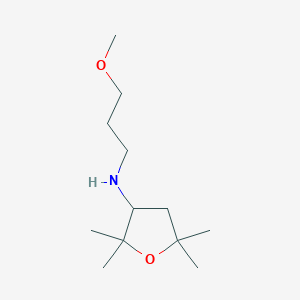
![2-[(5,6-Diaminopyridin-2-YL)oxy]ethan-1-OL](/img/structure/B13293931.png)
![3-[(1-Amino-2-methylpropan-2-yl)oxy]butan-2-ol](/img/structure/B13293939.png)
![4-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)butan-2-ol](/img/structure/B13293943.png)
![4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one](/img/structure/B13293947.png)
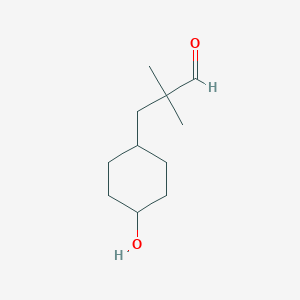
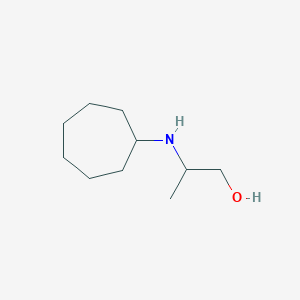
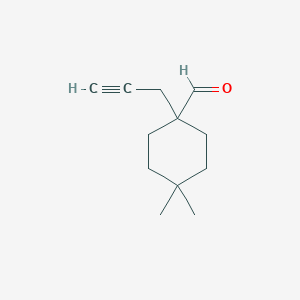
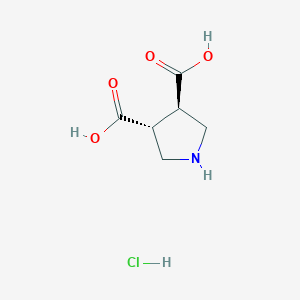
![4-Fluoro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B13293974.png)
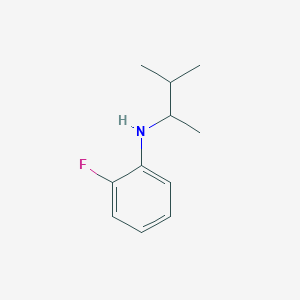
amine](/img/structure/B13293976.png)
